

chemical and physical properties of 2-bromopentan-3-one

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Compound of Interest

Compound Name: 2-Bromopentan-3-one

Cat. No.: B1268175

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An In-depth Technical Guide to 2-Bromopentan-3-one

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and synthetic methodologies related to **2-bromopentan-3-one**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

2-Bromopentan-3-one, an α -haloketone, is a versatile reagent in organic synthesis. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **2-Bromopentan-3-one**

| Property | Value | Source |
|-------------------|---|--------------|
| IUPAC Name | 2-bromopentan-3-one | [1] |
| Synonyms | 2-Bromo-3-pentanone, α -Bromodiethyl ketone, Ethyl α -bromoethyl ketone | [1] |
| CAS Number | 815-52-1 | [1][2] |
| Molecular Formula | C ₅ H ₉ BrO | [1][2][3][4] |
| Molecular Weight | 165.03 g/mol | [1][3] |
| Appearance | Not explicitly stated, but likely a liquid at room temperature | |
| Boiling Point | Data not available in searched sources | [5] |
| Melting Point | Data not available in searched sources | |
| Density | Data not available in searched sources | |
| Solubility | Soluble in organic solvents | [6] |
| InChI Key | VUDTYIUNUSPULX-UHFFFAOYSA-N | [1] |
| SMILES | CCC(=O)C(C)Br | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-bromopentan-3-one**. The following table summarizes available spectroscopic data.

Table 2: Spectroscopic Data for **2-Bromopentan-3-one**

| Spectrum | Key Features | Source |
|----------------------------|--------------------------------------|--------|
| ^{13}C NMR | Data available in spectral databases | [1] |
| Mass Spectrometry (GC-MS) | Data available in spectral databases | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | [1] |

Reactivity and Synthetic Applications

As an α -haloketone, **2-bromopentan-3-one** exhibits characteristic reactivity at two primary electrophilic sites: the carbonyl carbon and the α -carbon bearing the bromine atom.[7][8] This dual reactivity makes it a valuable precursor in various organic transformations.

The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α -carbon highly susceptible to nucleophilic attack.[7] Common reactions include nucleophilic substitution, where the bromide ion is displaced, and reactions involving the carbonyl group, such as reduction and addition of organometallic reagents.

2-Bromopentan-3-one is utilized in the synthesis of more complex molecules, including β -unsaturated ketones and various heterocyclic compounds like thiazoles and pyrroles.[9] One notable application is in the Favorskii rearrangement, where treatment with a base leads to a ring contraction to form a carboxylic acid derivative.[9]

Below is a diagram illustrating the general reactivity of α -haloketones, which is applicable to **2-bromopentan-3-one**.

General Reactivity of α -Haloketones

Synthesis of 2-Bromopentan-3-one

The synthesis of α -haloketones like **2-bromopentan-3-one** typically involves the direct halogenation of the corresponding ketone, in this case, 3-pentanone.[8] This reaction can be carried out under acidic or basic conditions to facilitate the formation of the enol or enolate, which then reacts with an electrophilic bromine source.

A general workflow for the synthesis of **2-bromopentan-3-one** is depicted in the following diagram.

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